molecular formula C13H14N2O4S B8421638 4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid

4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid

Cat. No.: B8421638
M. Wt: 294.33 g/mol
InChI Key: CXGJTXFFGYDHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

4-methoxy-7-morpholin-4-yl-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C13H14N2O4S/c1-18-9-3-2-8(15-4-6-19-7-5-15)11-10(9)14-12(20-11)13(16)17/h2-3H,4-7H2,1H3,(H,16,17)

InChI Key

CXGJTXFFGYDHBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10.5 g (35.4 mmol) (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid in 248 ml (248 mmol) 1N NaOH was added dropwise to a solution of 40.1 g(119 mmol) potassium ferricyanide in 119 ml water at a rate that the temperature did not exceed 10° C. The mixture was stirred for 3 hours at 10° C. and concentrated hydrochloric acid was added until pH 1 was reached. Filtration of the precipitate and drying yielded 8.80 g (84%) 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid as yellow crystals with M.p.: 99–100° C., MS m/e (%): 295 (M+H+, 100).
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Synthesis routes and methods II

Procedure details

A solution of (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid (4) in 1N NaOH is added to a solution of potassium ferricyanide in water at a rate that the temperature does not exceed 10° C. The mixture is stirred for 3 hours at 10° C. and concentrated hydrochloric acid is added until pH 1 was reached. Filtration of the precipitate and drying yielded 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid (5). A suspension of the compound of formula (5) and 1.1′-carbonyl-diimidazole in dimethylformamide is stirred at room temperature for about one hour. A compound of formula (6), for example benzylamine, is added, stirring is continued and after about 20 hours water is added. After extraction with ethyl acetate and chromatography on silicagel with dichloromethane/ethyl acetate is yielded a compound of formula I.
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